KP1019 Retains Cytotoxicity in Cisplatin-Resistant Cells with Minimal Loss of Potency (1.7-fold Resistance Ratio)
KP1019 demonstrates a pronounced retention of cytotoxic activity in cisplatin-resistant tumor cells, a critical differentiation from platinum drugs and many other chemotherapeutic agents. In head-to-head comparative testing against the KB-3-1 human carcinoma cell line and its cisplatin-resistant subline KB-C-1, KP1019 exhibited an IC50 of 82.75 ± 0.6 μM in sensitive cells versus 138.40 ± 12.5 μM in resistant cells, yielding a relative resistance ratio of only 1.7-fold [1]. This contrasts starkly with classical chemotherapeutics such as etoposide (>51-fold), vincristine (>170-fold), and paclitaxel (>67.6-fold) in the same cell line pair [1].
| Evidence Dimension | Relative resistance (fold-increase in IC50) in cisplatin-resistant vs sensitive cells |
|---|---|
| Target Compound Data | IC50 = 82.75 ± 0.6 μM (KB-3-1 sensitive); IC50 = 138.40 ± 12.5 μM (KB-C-1 cisplatin-resistant); relative resistance = 1.7-fold |
| Comparator Or Baseline | Etoposide (>51-fold resistance); Vincristine (>170-fold); Paclitaxel (>67.6-fold); Daunomycin (>8.3-fold); Cisplatin (1.0-fold, no resistance in this model) |
| Quantified Difference | KP1019: 1.7-fold resistance vs Etoposide: >51-fold; KP1019 resistance ratio is ~30-fold lower than etoposide |
| Conditions | KB-3-1 (human cervical carcinoma, drug-sensitive) and KB-C-1 (cisplatin-resistant subline) cell lines; 72-hour drug exposure; MTT assay |
Why This Matters
This low resistance ratio indicates that KP1019 may circumvent mechanisms of cisplatin resistance, making it a scientifically justified candidate for second-line treatment evaluation in platinum-refractory colorectal and other solid tumors [2].
- [1] Heffeter P, Jungwirth U, Jakupec M, et al. Resistance against novel anticancer metal compounds: differences and similarities. Drug Resist Updat. 2008;11(1-2):1-16. Data table for IC50 values in KB-3-1 and KB-C-1 cells. View Source
- [2] Kapitza S, Jakupec MA, Uhl M, Keppler BK, Marian B. Heterocyclic complexes of ruthenium(III) induce apoptosis in colorectal carcinoma cells. J Cancer Res Clin Oncol. 2005;131(2):101-110. doi:10.1007/s00432-004-0617-0 View Source
